Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate
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Overview
Description
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is an organic compound that features a prop-2-en-1-yl group attached to a 3-(2-oxopyrrolidin-1-yl)prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate typically involves the reaction of prop-2-en-1-yl bromide with 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-yl: Similar structure but with a triple bond.
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-one: Contains a ketone group instead of an ester.
Uniqueness
Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
652976-15-3 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2 |
InChI Key |
KNCZNOAHQRQRMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C=CN1CCCC1=O |
Origin of Product |
United States |
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